molecular formula C12H16BF4N5O2 B1176863 BChl d-binding polypeptide CAS No. 130151-74-5

BChl d-binding polypeptide

Número de catálogo: B1176863
Número CAS: 130151-74-5
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Descripción

The BChl d-binding polypeptide is a critical structural component in the chlorosomes of green sulfur bacteria, such as Chlorobium vibrioforme f. thiosulfatophilum. Chlorosomes are specialized light-harvesting antenna complexes that enable efficient energy capture in low-light environments. The BChl d-binding polypeptide has a molecular weight of approximately 6.15 kDa and exhibits a high degree of sequence homology (98.3%) with its counterpart in Pelodictyon luteolum, suggesting conserved functional roles across these species . This polypeptide organizes BChl d molecules into rod-like aggregates, facilitated by interactions between Asn and Gln residues and the central Mg atom of BChl d.

Propiedades

Número CAS

130151-74-5

Fórmula molecular

C12H16BF4N5O2

Sinónimos

BChl d-binding polypeptide

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Sequence Homology and Molecular Features

Organism Polypeptide Function Molecular Weight (kDa) Homology to BChl d-Binding Polypeptide Key Structural Features
C. vibrioforme BChl d binding 6.15 100% (self) Asn/Gln residues for Mg coordination
P. luteolum BChl d binding ~6.1 98.3% Similar Asn/Gln motif
C. aurantiacus BChl c binding 5.6 (degradation) <20% Proteolytic fragment, non-functional

Binding Specificity and Pigment Interactions

  • BChl d vs. However, they significantly impact spectral properties and energy transfer efficiency. For example: BChl f: Chlorosomes containing BChl f exhibit a 16 nm blue shift in Qy absorption (705 nm vs. 721 nm for BChl e) and reduced energy transfer efficiency to the baseplate . BChl e: Features an additional methyl group at R2, which enhances aggregation stability and red-shifted absorption compared to BChl d .

Table 2: Impact of BChl Type on Polypeptide Function

BChl Type Key Structural Difference Absorption Qy Peak (nm) Energy Transfer Efficiency Organism Example
d R2: H, R3: ethyl ~720 High C. vibrioforme
e R2: methyl, R3: ethyl ~721 Moderate C. phaeovibrioides
f R2: H, R3: methyl (Δ2,7) 705 Low bchU mutant
c R2: H, R3: methyl (Δ3,4) ~745 High C. aurantiacus

Metal Ion Coordination and Stability

Instead, its stability arises from conserved hydrogen-bonding networks and hydrophobic interactions .

Key Differences in Metal Dependence :

  • LH1 Complexes : Ca²⁺ binds to three residues in the α-polypeptide and one in the β-polypeptide, forming a double-pyramid coordination structure that stabilizes BChl a .
  • BChl d-Binding Polypeptide: No Ca²⁺-binding motifs are identified; Mg coordination by Asn/Gln residues dominates .

Functional Roles in Energy Transfer

  • Efficiency in Chlorosomes : The BChl d-binding polypeptide supports highly efficient energy transfer due to its well-ordered aggregates. This contrasts with BChl f systems, where improper pigment-packing reduces transfer efficiency by ~30% .
  • Role of Hydrogen Bonding: In purple bacterial reaction centers (e.g., Rhodobacter sphaeroides), hydrogen bonds between Tyr/His residues and BChl a/b fine-tune redox potentials. However, such asymmetry is absent in BChl d systems, where symmetric Mg coordination ensures uniform excitation distribution .

Evolutionary and Functional Implications

The BChl d-binding polypeptide exemplifies adaptation to low-light niches, with its conserved structure optimizing energy capture in Chlorobiaceae. In contrast, the divergent architectures of BChl c-binding polypeptides in Chloroflexus and Ca²⁺-dependent LH1 complexes in purple bacteria reflect niche-specific evolutionary pressures, such as thermostability in extremophiles . These differences underscore the versatility of BChl-polypeptide interactions in shaping photosynthetic mechanisms across bacterial lineages.

Q & A

Basic: What experimental methods are used to determine the primary structure of BChl d-binding polypeptides?

The primary structure of BChl d-binding polypeptides is typically resolved using a combination of Edman degradation (for N-terminal sequencing) and mass spectrometry (MS) to identify amino acid sequences . Comparative genomic analysis and cDNA sequencing are also employed, especially when high homology exists among species (e.g., 98.3% homology between Chlorobium vibrioforme and Pelodictyon luteolum polypeptides) . For example, freeze-fracture electron microscopy (cryo-EM) has been used to correlate structural features (e.g., rod-like chlorosome organization) with sequence data .

Advanced: How can conserved functional domains in BChl d-binding polypeptides be identified and validated?

Conserved domains are identified through homology modeling and site-directed mutagenesis . For instance, Asn and Gln residues in the 3.7 kDa polypeptide of Chlorobium species are implicated in BChl binding via proteolytic digestion and cross-linking assays . Advanced studies compare sequences across phylogenetically distant species (e.g., Chlorobiaceae vs. Chloroflexus aurantiacus) to highlight conserved clusters, which are then tested using mutational analysis to assess pigment-binding efficiency . Structural data from cryo-EM (e.g., Ca²⁺-binding sites in LH1 complexes) can further validate these domains .

Basic: What techniques are used to compare BChl d-binding polypeptides across species?

SDS-PAGE and Western blotting are standard for comparing molecular weights (e.g., 3.7 kDa vs. 5.6 kDa polypeptides in Chlorobium and Chloroflexus) . Phylogenetic analysis of sequence data (e.g., Fig. 4 in ) and spectroscopic profiling (e.g., absorption maxima shifts in BChl d vs. e) help correlate structural differences with functional divergence .

Advanced: How can contradictory findings about polypeptide composition in chlorosomes be resolved?

Contradictions, such as the debated role of the 5.6 kDa polypeptide in Chloroflexus aurantiacus (initially proposed as a BChl c-binding protein but later identified as a proteolytic degradation product), require proteomic workflows with stringent protease inhibitors (e.g., PMSF) during chlorosome isolation . Time-course experiments can track polypeptide degradation, while native PAGE and immunoblotting distinguish intact proteins from fragments .

Advanced: What experimental strategies elucidate BChl-polypeptide interaction mechanisms?

Cryo-EM and X-ray crystallography provide atomic-level insights into Mg²⁺ coordination sites (e.g., Ca²⁺-mediated stabilization in LH1 complexes) . Site-directed mutagenesis of conserved residues (e.g., Asn/Gln in Chlorobium) coupled with fluorescence quenching assays can test binding affinity . For BChl d-specific interactions, NMR spectroscopy and isothermal titration calorimetry (ITC) quantify binding stoichiometry and thermodynamics .

Basic: Why is evolutionary conservation analysis critical for studying BChl d-binding polypeptides?

High sequence homology among Chlorobiaceae members (e.g., 98.3% between C. vibrioforme and P. luteolum) suggests strong functional constraints, while lower homology with Chloroflexus reflects divergent evolutionary pathways . Comparative genomics and ribosomal RNA oligonucleotide cataloging contextualize these differences within broader phylogenetic frameworks .

Advanced: How can methodological variability in peptide quantification be minimized for reproducible studies?

Variability arises from differences in marker sensitivity, technical replicates, and calibration ranges. To mitigate this, triplicate biological replicates and internal standardization (e.g., isotope-labeled peptides) are recommended . For synthetic peptides, HPLC-MS purity checks and TFA removal protocols (<1% residual TFA) ensure consistency in cell-based assays .

Basic: What are best practices for synthesizing BChl d-binding polypeptides for in vitro studies?

Solid-phase peptide synthesis (SPPS) is widely used, with MALDI-TOF MS and reverse-phase HPLC for purity validation . For functional studies, ensure proper folding by mimicking native conditions (e.g., lipid bilayers or detergent micelles) . Avoid commercial-grade peptides without rigorous QC, as batch-to-batch variability can skew results .

Categorization of Questions

  • Basic : Focus on foundational techniques (e.g., SDS-PAGE, sequence analysis).
  • Advanced : Address mechanistic, evolutionary, or contradictory data (e.g., proteolytic degradation, cryo-EM).

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